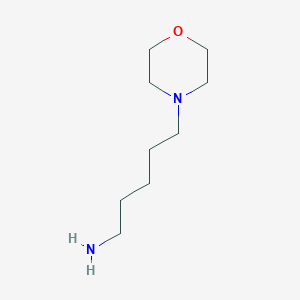

(5-Morpholin-4-ylpentyl)amine

Description

Contextualization within Amine Chemistry and Morpholine (B109124) Derivatives

(5-Morpholin-4-ylpentyl)amine is a distinct member of the amine family, specifically a diamine containing both a primary and a tertiary amine. The primary amine group is a reactive site for a wide array of chemical transformations, while the morpholine moiety, a heterocyclic amine, is recognized for its favorable properties in drug design. evitachem.com Morpholine and its derivatives are frequently incorporated into bioactive molecules to enhance their pharmacological profiles. evitachem.com The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to improve potency, selectivity, and pharmacokinetic properties of drug candidates. evitachem.com

The synthesis of derivatives of this compound has been described in the scientific literature. For instance, the synthesis of 2-(5-Morpholinopentyl)isoindoline-1,3-dione, a precursor that can be converted to this compound, involves the reaction of 2-(5-bromopentyl)isoindoline-1,3-dione with morpholine in the presence of potassium carbonate in acetonitrile (B52724). mdpi.com This highlights a common synthetic strategy for introducing the morpholino group into an aliphatic chain.

The compound has also been listed as a substituent in patents for various therapeutic agents, underscoring its role as a building block in the creation of new chemical entities. googleapis.com For example, it has been mentioned as a potential component in compounds designed as tachykinin antagonists and autotaxin inhibitors. google.comgoogle.com.na

Overview of Research Significance for Aliphatic Amines

Aliphatic amines, such as the pentylamine backbone of this compound, are of considerable industrial and scientific importance. They are fundamental intermediates in the chemical and pharmaceutical industries. A vast number of drugs, as well as other specialty chemicals, contain amino groups that are introduced through reactions with aliphatic amine precursors.

The research significance of aliphatic amines extends to their use in the development of novel therapeutic agents. For example, derivatives of aliphatic amines are investigated for their potential biological activities, including their use in creating heterodimeric ligands that can target multiple biological entities, such as cholinesterases and amyloid-beta, which are relevant in the context of Alzheimer's disease. mdpi.com In a study on cholinesterase inhibitors, a derivative containing a morpholine moiety linked to a phthalimide (B116566) through a pentyl chain was synthesized and evaluated. mdpi.com While the morpholine-containing compound showed lower potency compared to other amine derivatives in that specific study, its inclusion demonstrates the exploration of various aliphatic amines in drug discovery. mdpi.com

Furthermore, the guanidinium (B1211019) group, which can be synthesized from primary amines, is another area of active research. Guanidinium-containing compounds have shown potential as antibacterial agents with unconventional mechanisms of action. d-nb.info This highlights the potential for chemically modifying the primary amine of this compound to explore new biological activities.

Detailed Research Findings

A study focused on developing ligands for cholinesterases and amyloid-beta aggregation inhibitors synthesized a series of compounds, including one derived from a morpholinopentyl structure. mdpi.com Specifically, 2-(5-Morpholinopentyl)isoindoline-1,3-dione was synthesized and characterized. mdpi.com This phthalimide-protected precursor serves as a stable intermediate that can be deprotected to yield the free primary amine, this compound, for further chemical modifications.

Table 2: Spectroscopic Data for a Derivative of this compound

| Derivative | Spectroscopic Data | Source |

| 2-(5-Morpholinopentyl)isoindoline-1,3-dione | ¹H-NMR (300 MHz, CDCl₃) δ ppm: 7.89–7.76 (m, 2H), 7.76–7.63 (m, 2H), 3.73–3.61 (m, 6H), 2.40 (t, J = 4.4 Hz, 4H), 2.30 (t, J = 7.5 Hz, 2H), 1.77–1.60 (m, 2H), 1.60–1.44 (m, 2H), 1.44–1.26 (m, 2H) | mdpi.com |

| MS (m/z): 303.24 [M + H]⁺ | mdpi.com |

This data pertains to a direct precursor/derivative and provides insight into the characterization of the morpholinopentyl scaffold.

The inclusion of the (5-morpholin-4-ylpentyl) group in patent claims for potential therapeutics further solidifies its role as a valuable fragment in drug design. googleapis.com These patents often cover a broad range of chemical structures, and the listing of this specific moiety suggests that its properties are considered advantageous for achieving the desired biological activity.

Structure

3D Structure

Propriétés

IUPAC Name |

5-morpholin-4-ylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJWLGSTGJGINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427966 | |

| Record name | (5-MORPHOLIN-4-YLPENTYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39793-32-3 | |

| Record name | (5-MORPHOLIN-4-YLPENTYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39793-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Preparative Methodologies for 5 Morpholin 4 Ylpentyl Amine and Analogues

Established Synthetic Routes for (5-Morpholin-4-ylpentyl)amine

The synthesis of this compound can be efficiently achieved through several established methods, primarily involving the alkylation of morpholine (B109124) followed by the transformation of a functional group into the desired primary amine.

One of the most common and direct approaches is the N-alkylation of morpholine with a protected 5-aminopentyl halide . A frequently used reagent for this purpose is N-(5-bromopentyl)phthalimide. The synthesis proceeds in two main steps:

Alkylation: Morpholine is reacted with N-(5-bromopentyl)phthalimide. The nucleophilic nitrogen of the morpholine displaces the bromide ion, forming N-[5-(morpholin-4-yl)pentyl]phthalimide. This reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or DMF, often in the presence of a base like potassium carbonate to neutralize the hydrobromic acid formed.

Deprotection: The phthalimide (B116566) protecting group is then removed to liberate the primary amine. The classical method for this is the Ing-Manske procedure, which involves treatment with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. This cleaves the phthalimide group, yielding this compound and the phthalhydrazide (B32825) byproduct.

Another analogous industrial synthesis, used for producing N-(3-aminopropyl)morpholine, involves a two-step process that could be adapted. This process starts with the Michael addition of morpholine to acrylonitrile (B1666552) to yield 3-morpholinopropanenitrile. The nitrile is then subsequently reduced to the primary amine using a hydrogenation catalyst such as Raney nickel or cobalt. google.com A similar pathway could be envisioned for this compound, starting from 5-halovaleronitrile, though direct alkylation with a protected aminopentyl group is generally more straightforward.

Adaptations and Modifications in Synthesis for Related Morpholine-Containing Amines

The synthetic toolbox for creating morpholine-containing amines is extensive, allowing for the generation of a wide array of analogues with diverse substitution patterns. These methods can be broadly categorized into alkylation and amidation strategies, cyclization and ring-opening approaches, and stereoselective syntheses.

Alkylation and Amidation Strategies

Direct N-alkylation of morpholine or its derivatives is a fundamental approach. The reductive alkylation of morpholine with alcohols offers a green and atom-economical alternative to using alkyl halides. researchgate.net This "borrowing hydrogen" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the morpholine. Catalytic systems based on copper-nickel oxides have been shown to be effective for the N-alkylation of morpholine with various alcohols. researchgate.net

Challenges such as overalkylation, which can occur due to the increased nucleophilicity of the amine product, can be addressed by using ammonia (B1221849) surrogates like N-aminopyridinium salts. This allows for a self-limiting monoalkylation to selectively produce secondary amines.

Amidation strategies are also employed, particularly for creating more complex structures. For instance, morpholine ketene (B1206846) aminals can act as surrogates for amide enolates in iridium-catalyzed asymmetric allylic alkylation reactions, leading to the formation of γ,δ-unsaturated β-substituted morpholine amides. These amides can then be further transformed into the corresponding amines.

Cyclization and Ring-Opening Approaches

The construction of the morpholine ring itself is a key strategy for synthesizing substituted analogues. A prevalent method is the cyclization of 1,2-amino alcohols. chemrxiv.org A redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide provides a simple and high-yielding route to various morpholines from 1,2-amino alcohols. organic-chemistry.org This method relies on the clean monoalkylation of the amine by ethylene sulfate, followed by intramolecular cyclization. organic-chemistry.org

Other cyclization strategies include:

Palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes.

Iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers or 1,2-hydroxy amines substituted with an allylic alcohol. organic-chemistry.org

Intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate. organic-chemistry.org

Ring-opening of pre-existing cyclic structures provides another entry to morpholine derivatives. For example, the reaction of aziridines with halogenated alcohols, promoted by ammonium (B1175870) persulfate, proceeds via an SN2-type ring opening followed by cyclization to yield 2-substituted and 2,3-disubstituted morpholines.

Stereoselective Synthesis Considerations

The synthesis of chiral morpholine derivatives is of significant interest, particularly for pharmaceutical applications. Several stereoselective methods have been developed:

Asymmetric Hydrogenation: 2-substituted chiral morpholines can be obtained with excellent enantioselectivities (up to 99% ee) through the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst with a large bite angle bisphosphine ligand.

Copper-Promoted Oxyamination: A stereoselective synthesis of 2-aminomethyl morpholines can be achieved through a copper(II)-promoted intramolecular oxyamination of alkenes.

Reductive Etherification: A general strategy for the stereoselective synthesis of C-substituted morpholines involves the intramolecular reductive etherification of keto alcohols, which has been applied to the total synthesis of natural products like (±)-chelonin C.

Palladium-Catalyzed Carboamination: Enantiopure cis-3,5-disubstituted morpholines can be synthesized from enantiomerically pure amino alcohols via a palladium-catalyzed carboamination reaction.

These methods provide access to specific stereoisomers, which is often crucial for biological activity.

Emerging Synthetic Techniques and Catalysis in Morpholine Amine Chemistry

Recent advances in synthetic chemistry are providing more efficient and environmentally benign routes to morpholine amines. A key area of development is the use of novel catalytic systems.

Catalytic N-Methylation of Amines with Formic Acid and CO2

The use of carbon dioxide (CO2) as a renewable C1 source for amine methylation is a significant step towards greener chemical synthesis. N-methylation of amines can be achieved using CO2 as the carbon source, with hydrosilanes as the reductant. This transformation can be catalyzed by metal-free N-heterocyclic carbenes (NHCs). This protocol is environmentally friendly, avoiding the use of toxic methylating agents like methyl iodide or dimethyl sulfate. While the specific application to this compound is not detailed, the general applicability to primary and secondary amines suggests its potential utility in the synthesis of N-methylated morpholine amine analogues. The reaction proceeds with high selectivity for either N-formylated or N-methylated products depending on the choice of catalyst and reaction conditions.

Advanced Characterization Techniques and Structural Elucidation of 5 Morpholin 4 Ylpentyl Amine

Spectroscopic Analysis in Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the atomic arrangement and connectivity within (5-Morpholin-4-ylpentyl)amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR would be employed to provide a complete picture of the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, number, and neighboring protons for every unique proton in the molecule. For this compound, distinct signals would be expected for the protons on the morpholine (B109124) ring, the pentyl chain, and the primary amine group. The protons on the carbons adjacent to the nitrogen atoms and the oxygen atom would appear at higher chemical shifts (downfield) due to the deshielding effect of these electronegative atoms. Quantitative NMR (qNMR) can also be utilized, with an internal standard, to determine the purity of the sample. ox.ac.uknih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and electronic environment. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard NMR principles and data from analogous structures.

| Atom Position (from primary amine) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| H₂N -CH₂- (C1) | ~2.7 | ~42 |

| -CH₂- (C2) | ~1.5 | ~33 |

| -CH₂- (C3) | ~1.3 | ~24 |

| -CH₂- (C4) | ~1.5 | ~26 |

| -CH₂-N - (C5) | ~2.4 | ~59 |

| -N -(CH₂)₂-O- (Morpholine) | ~2.4 | ~54 |

| -N-(CH₂)₂-O - (Morpholine) | ~3.7 | ~67 |

| H ₂N- | Variable, broad (~1.5-3.0) | N/A |

Mass Spectrometry (MS) is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition. arizona.edu For this compound (C₉H₂₀N₂O), high-resolution mass spectrometry would confirm its exact molecular weight (monoisotopic mass: 172.1576 Da).

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. As the molecule is ionized in the mass spectrometer, it breaks apart in predictable ways. Aliphatic amines are well-known to undergo a characteristic fragmentation process called alpha-cleavage. libretexts.orglibretexts.org This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation. msu.edu For this compound, alpha-cleavage could occur on either side of the morpholine nitrogen or adjacent to the primary amine. The most prominent fragment is often the one that forms the most stable cation. The base peak in the spectrum of aliphatic amines is frequently the result of this alpha-cleavage. libretexts.orglibretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 172 | [C₉H₂₀N₂O]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the C4-C5 bond, forming a stable morpholinomethyl cation |

| 86 | [C₄H₈NO]⁺ | Ring fragmentation of the morpholine moiety |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. arizona.edu Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. fiveable.melibretexts.org

The IR spectrum of this compound would display several key absorption bands confirming its structure. The presence of the primary amine (-NH₂) would be indicated by two distinct, medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. orgchemboulder.comlibretexts.org An N-H bending vibration would also be visible around 1580-1650 cm⁻¹. orgchemboulder.com The C-H bonds of the pentyl chain would produce strong, sharp absorptions between 2850 and 3000 cm⁻¹. The C-N stretching of both the primary and tertiary amines, along with the C-O-C stretch of the morpholine ether, would appear in the fingerprint region (1000-1350 cm⁻¹). orgchemboulder.com As a tertiary amine, the morpholine nitrogen itself does not have an N-H bond and thus does not show a stretch in the 3300-3500 cm⁻¹ region. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1580-1650 | Medium |

| Alkane (C-H) | C-H Stretch | 2850-2960 | Strong |

| Aliphatic Amine (C-N) | C-N Stretch | 1020-1250 | Medium-Weak |

X-ray Crystallography in Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. ebi.ac.uk This technique can be applied if this compound, or a salt form like its dihydrochloride, can be grown into a suitable single crystal. sigmaaldrich.com

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of exact bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular connectivity and its preferred conformation in the crystal lattice. While a crystal structure for the isolated compound is not publicly available, the Protein Data Bank contains an entry (PDB ID: 7b8e) for a related ligand, 5-(5-morpholin-4-ylpentyl)pyridin-3-ol, complexed with acetylcholinesterase. ebi.ac.uk The analysis of this complex, determined by X-ray diffraction, confirms the geometry and binding conformation of the (5-morpholin-4-ylpentyl) moiety, demonstrating the utility of this technique for detailed structural elucidation. ebi.ac.uk

Chromatographic Purity Assessment and Identification

Chromatographic methods are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds. chromatographyonline.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for determining the purity of materials like this compound.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. It passes through a column packed with a stationary phase, and a mobile phase is pumped through. Separation occurs based on the compound's differential partitioning between the two phases. The purity is determined by the relative area of the main peak compared to any impurity peaks detected, often by a UV or mass spectrometer (LC-MS) detector. chromatographyonline.com

For a volatile compound, GC is an alternative. The sample is vaporized and travels through a long, thin capillary column. Separation is based on the compound's boiling point and interactions with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), quantifies the analyte and any impurities. These methods are crucial for quality control, ensuring that a sample meets the required purity specifications for its intended application. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound dihydrochloride |

| 5-(5-morpholin-4-ylpentyl)pyridin-3-ol |

Computational Chemistry and Molecular Modeling of 5 Morpholin 4 Ylpentyl Amine Interactions

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. rsc.org These calculations can determine a variety of molecular descriptors that are crucial for predicting reactivity and interaction capabilities.

For "(5-Morpholin-4-ylpentyl)amine," these calculations would reveal the distribution of electron density, the locations of electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitrogen and oxygen atoms of the morpholine (B109124) ring, as well as the primary amine group, are expected to be regions of high electron density, making them key sites for hydrogen bonding. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and stability.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ 2.0 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.5 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Measures the molecule's overall polarity. |

| Polar Surface Area | ~ 21.6 Ų | Influences membrane permeability and solubility. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated through quantum chemical calculations.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. dergipark.org.trnih.gov This method is crucial for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

Given the structural features of "this compound," it could be docked into the active sites of various receptors where similar amine-containing ligands are known to bind. Potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like cholinesterases, which are relevant in neurodegenerative diseases. researchgate.net Docking simulations would predict the binding affinity (often expressed as a docking score or binding energy) and visualize the key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, the primary amine and the morpholine's oxygen could act as hydrogen bond donors and acceptors, respectively, while the pentyl chain could form van der Waals interactions within a hydrophobic pocket of a receptor.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Kinase | -7.8 | ASP145 | Hydrogen Bond with Amine |

| GLU98 | Hydrogen Bond with Morpholine Oxygen | ||

| LEU25, VAL33 | Hydrophobic Interaction with Pentyl Chain | ||

| Hypothetical GPCR | -8.2 | SER193 | Hydrogen Bond with Amine |

| ASN110 | Hydrogen Bond with Morpholine Oxygen | ||

| PHE289, TRP105 | Pi-Alkyl and Hydrophobic Interactions |

Note: This table presents hypothetical data to illustrate the typical output of molecular docking studies.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.govpsu.edu MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules.

An MD simulation of the "this compound"-receptor complex would involve placing it in a simulated aqueous environment and observing its trajectory over nanoseconds or even microseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the binding pose. A stable complex would show minimal fluctuations in RMSD. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, like hydrogen bonds, providing a more robust validation of the docking results.

Structure-Based Drug Design Approaches Utilizing this compound Scaffold

The "this compound" structure can serve as a "scaffold" or starting point for structure-based drug design (SBDD). prismbiolab.comnih.govbiosolveit.de SBDD uses the three-dimensional structural information of the target-ligand complex to guide the design of more potent and selective inhibitors.

If docking and MD simulations identify a promising binding mode for "this compound," medicinal chemists can use this information to modify its structure to enhance binding affinity or other desirable properties. For example, if a specific part of the pentyl chain is exposed to the solvent, it could be functionalized with other chemical groups to create additional interactions with the receptor. Similarly, the morpholine ring could be replaced with other heterocyclic systems (a process known as scaffold hopping) to explore different interaction patterns or improve pharmacokinetic properties. nih.gov This iterative process of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. The adaptability of the morpholine-containing scaffold makes it a valuable component in the development of novel therapeutics for a range of diseases. researchgate.net

Investigation of Biological Activities and Pharmacological Profiles of 5 Morpholin 4 Ylpentyl Amine Derivatives

Enzyme Inhibition Studies

Derivatives of (5-morpholin-4-ylpentyl)amine have been investigated for their potential to inhibit various enzymes, playing a role in the exploration of new therapeutic agents.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are compounds that block the action of enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Research has shown that certain derivatives incorporating a morpholine (B109124) moiety exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group identified compounds with significant anti-cholinesterase activities. mdpi.com Specifically, compound 11g emerged as a potent inhibitor of both AChE and BChE, with IC₅₀ values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com The length of the methylene (B1212753) side chain connecting the quinoline (B57606) and morpholine rings was found to be a critical factor, with a two-methylene linker demonstrating better AChE inhibition than three or four-methylene linkers. mdpi.com Kinetic analysis revealed that compounds 11a and 11g act as mixed-type AChE inhibitors. mdpi.com

In another study, coumarin-3-carboxamide-N-morpholine hybrids were synthesized and evaluated as cholinesterase inhibitors. researchgate.net The propylmorpholine derivative 5g (N‐[3‐(morpholin‐4‐yl)propyl]‐2‐oxo‐2H‐chromene‐3‐carboxamide) was the most active against AChE, while the ethylmorpholine derivative 5d (6‐bromo‐N‐[2‐(morpholin‐4‐yl)ethyl]‐2‐oxo‐2H‐chromene‐3‐carboxamide) showed the most activity against BuChE. researchgate.net The inhibitory activity of compound 5g against AChE was found to be 1.78 times more potent than the reference drug rivastigmine. researchgate.net

Furthermore, research on phenoxyethyl piperidine (B6355638) and morpholine derivatives as inhibitors of cholinesterases from electric eel (eeAChE) and equine serum (eqBuChE) has been conducted. nih.gov While some morpholino-pendant analogs showed no inhibitory activity, other derivatives displayed good inhibition against eeAChE. nih.gov Interestingly, the replacement of diethylamine (B46881) with a morpholine moiety in a series of heterodimeric ligands resulted in a significant decrease in potency against EeAChE. nih.govmdpi.com

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |

| 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | mdpi.com |

| 11g | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | mdpi.com |

| 5g | Acetylcholinesterase (AChE) | More potent than rivastigmine | researchgate.net |

| 5d | Butyrylcholinesterase (BChE) | Activity similar to rivastigmine | researchgate.net |

| 7c | eeAChE | 35.6 ± 3.7 | nih.gov |

| 7c | eqBuChE | 2.5 ± 0.6 | nih.gov |

| 7a | eeAChE | 20.4 ± 9.3 | nih.gov |

| 7a | eqBuChE | 8.1 ± 0.5 | nih.gov |

Amine Oxidase (LSD1, MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters. mdpi.comcriver.com Inhibition of these enzymes is a therapeutic strategy for various neurological disorders. criver.com

In a study of polyamine analogs, compounds with a dianilide moiety, including a morpholine derivative, emerged as potent, reversible, and mainly competitive MAO inhibitors with Kᵢ values less than 1 µM. unipd.itpreprints.org Specifically, compound 5 , a dianilide derivative, was identified as the most effective inhibitor for both human MAO-A and MAO-B isoforms. unipd.it

Another study focused on a chalcone (B49325) framework and identified 1-[4-(Morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10) as a potent and selective MAO-B inhibitor. nih.gov This compound exhibited a remarkable inhibition of MAO-B with an IC₅₀ value of 0.044 μM and a high selectivity index of 366.13 over MAO-A. nih.gov Kinetic studies revealed that MO10 acts as a competitive and reversible inhibitor of MAO-B, with a Kᵢ value of 0.0080 μM. nih.gov

| Compound ID | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (MAO-A/MAO-B) | Source |

| MO10 | MAO-B | 0.044 | 0.0080 | 366.13 | nih.gov |

| Compound 5 | MAO-A | - | < 1 | - | unipd.itpreprints.org |

| Compound 5 | MAO-B | - | < 1 | - | unipd.itpreprints.org |

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria. frontiersin.org The inhibition of urease is considered a promising approach to combat ureolytic bacterial infections. frontiersin.org

Research on morpholine-thiophene hybrid thiosemicarbazone derivatives has identified potent urease inhibitors. frontiersin.org The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) , demonstrated an uncompetitive mode of inhibition with an IC₅₀ value of 3.80 ± 1.9 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.31 ± 0.03 µM). frontiersin.org The study highlighted that the presence of both morpholine and thiophene (B33073) rings, along with the thiosemicarbazone linker, contributes to the significant urease inhibitory efficacy. frontiersin.org

| Compound ID | Target Enzyme | IC₅₀ (µM) | Mode of Inhibition | Source |

| 5g | Urease | 3.80 ± 1.9 | Uncompetitive | frontiersin.org |

| Thiourea (Standard) | Urease | 22.31 ± 0.03 | - | frontiersin.org |

Other Enzymatic Targets

Derivatives of this compound have been explored for their activity against other enzymatic targets as well. One study identified silybin (B1146174) derivatives, including those with a 5-(morpholin-4-yl)pentyl chain, as dual-target agonists for Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor γ (PPARγ). acs.org The derivative 8d showed a GK activation fold of 1.86 and a PPARγ transactivation activation percentage of 90.32%. acs.org

Receptor Binding and Modulation

The interaction of this compound derivatives with various receptors has been a subject of pharmacological investigation, particularly focusing on opioid receptors.

Opioid Receptor Binding and Efficacy Profiles

Opioid receptors are a critical target for pain management. nih.gov Research into peptidomimetics has shown that the incorporation of a morpholine pendant can influence binding affinity and efficacy at opioid receptors. nih.gov

In one study, a morpholine pendant-containing compound (16 ) was found to have a lower binding affinity for both mu-opioid receptor (MOR) and delta-opioid receptor (DOR) compared to a lead compound. nih.gov This compound also did not stimulate DOR activity and had no significant efficacy at the kappa-opioid receptor (KOR). nih.gov However, the study noted that the amine in these pendants is important for maintaining full MOR efficacy, while an aromatic ring is crucial for high potency. nih.gov

Another study on 4,5-epoxymorphinans demonstrated that modifications to the aromatic ring can influence efficacy at opioid receptors. frontiersin.org While not directly a this compound derivative, this research highlights the principle of how structural modifications impact opioid receptor interaction.

| Compound ID | Receptor | Binding Affinity (Kᵢ, nM) | Efficacy (% Emax vs. DAMGO) | Source |

| 16 | MOR | Higher than lead | - | nih.gov |

| 16 | DOR | Higher than lead | No stimulation | nih.gov |

| 16 | KOR | - | No appreciable efficacy | nih.gov |

Histamine (B1213489) Receptor (H3R, H4R) Affinity and Selectivity

No published data are available regarding the binding affinity or selectivity of this compound or its derivatives for the histamine H3 and H4 receptors.

Dopamine (B1211576) Receptor (D2longR, D3R) Agonism

There is no available research on the agonist activity of this compound or its derivatives at the dopamine D2long and D3 receptors.

General G Protein-Coupled Receptor (GPCR) Interactions

A general screening of this compound and its derivatives against a panel of G protein-coupled receptors has not been reported in the scientific literature.

Antimicrobial Activity Research

Antibacterial Efficacy, including Multidrug-Resistant (MDR) Strains

No studies have been published detailing the antibacterial efficacy of this compound or its derivatives against any bacterial strains, including multidrug-resistant variants.

Efflux Pump Modulation in Antimicrobial Resistance

There is no evidence from published research to suggest that this compound or its derivatives act as modulators of efflux pumps in antimicrobial resistance.

Anticancer and Antiproliferative Investigations

Derivatives of this compound have been the subject of extensive research to evaluate their potential as anticancer and antiproliferative agents. These investigations have revealed that strategic modifications of the parent compound can lead to significant cytotoxic activity against various cancer cell lines.

One area of focus has been the development of morpholine-acetamide derivatives. In a recent study, a series of novel morpholine-based compounds were synthesized and evaluated for their anticancer potential. nih.gov Among these, certain derivatives demonstrated significant inhibitory activity against the ID8 ovarian cancer cell line. nih.gov The introduction of specific substituents to the morpholine core was found to be crucial for the observed cytotoxic effects. nih.gov

Another promising approach involves the incorporation of the this compound moiety into other biologically active scaffolds. For instance, researchers have synthesized urolithin derivatives bearing a 3-O-(5-morpholin-4-ylpentyl) side chain. These compounds were tested for their antiproliferative activity against a panel of human cancer cell lines, including DU145 (prostate), T24 (bladder), and HepG2 (liver). One particular derivative, 8-methoxy-3-((5-(morpholin-4-yl)pentyl)oxy)-6H-benzo[c]chromen-6-one, exhibited notable cytotoxicity against these cell lines. nih.gov The antiproliferative activity of these compounds is thought to be mediated through the induction of apoptosis and cell cycle arrest. nih.gov

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-methoxy-3-((5-(morpholin-4-yl)pentyl)oxy)-6H-benzo[c]chromen-6-one (UD-5e) | DU145 (Prostate) | 16.35 ± 0.31 | nih.gov |

| 8-methoxy-3-((5-(morpholin-4-yl)pentyl)oxy)-6H-benzo[c]chromen-6-one (UD-5e) | T24 (Bladder) | 18.02 ± 0.65 | nih.gov |

| 8-methoxy-3-((5-(morpholin-4-yl)pentyl)oxy)-6H-benzo[c]chromen-6-one (UD-5e) | HepG2 (Liver) | 12.08 ± 0.17 | nih.gov |

| Morpholine-acetamide derivative 1h | ID8 (Ovarian) | 9.40 | nih.gov |

| Morpholine-acetamide derivative 1i | ID8 (Ovarian) | 11.2 | nih.gov |

These findings underscore the potential of this compound derivatives as a promising class of anticancer agents. Further research is warranted to elucidate their precise mechanisms of action and to optimize their efficacy and selectivity.

Neuropharmacological and Central Nervous System Activities

The unique physicochemical properties of the morpholine ring, such as its ability to improve blood-brain barrier permeability, have made this compound derivatives attractive candidates for targeting the central nervous system (CNS). google.com Research in this area has focused on their potential to modulate the activity of various enzymes and receptors implicated in neurological and psychiatric disorders.

A notable area of investigation is the inhibition of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters. nih.gov Derivatives of 6-hydroxychroman-4-one featuring a (5-morpholinopentyl)oxy side chain have been synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. One such compound, 6-((5-morpholinopentyl)oxy)chroman-4-one, demonstrated inhibitory activity against MAO-B. nih.govacs.org The length of the alkyl chain connecting the morpholine ring to the chromanone core was found to influence the inhibitory potency. nih.govacs.org

In another study, quinazoline (B50416) derivatives incorporating a (5-morpholin-4-yl)pentylamino group were investigated as antagonists of the A2A adenosine (B11128) receptor (A2AR), a target for neurodegenerative diseases. semanticscholar.org While the direct (5-morpholin-4-yl)pentylamino derivative was not the most potent in the series, the study highlighted the importance of the aminoalkyl chain in modulating receptor affinity and functional activity. For comparison, a similar derivative with a five-carbon linker and a piperidine terminal amine (aminopentylpiperidine) showed significant antagonist activity. semanticscholar.org

The table below presents the neuropharmacological activity of selected this compound derivatives.

| Compound | Target | Activity Type | IC₅₀ (µM) | Ki (nM) | Reference |

| 6-((5-Morpholinopentyl)oxy)chroman-4-one (14) | hMAO-B | Inhibition | 4.67 | - | nih.govacs.org |

| 6-((5-(Piperidin-1-yl)pentyl)oxy)chroman-4-one (10) | hMAO-B | Inhibition | 5.12 | - | nih.govacs.org |

| 7-methyl-4-(furan-2-yl)-N-(5-(piperidin-1-yl)pentyl)quinazolin-2-amine (9x) | hA2AR | Antagonist | 9 | 21 | semanticscholar.org |

These results suggest that the this compound scaffold is a valuable template for the design of novel CNS-active agents.

Other Notable Pharmacological Activities

Beyond their applications in oncology and neuropharmacology, derivatives of this compound have been explored for a range of other pharmacological activities. The broader class of morpholine derivatives has been reported to possess anti-inflammatory and analgesic properties. researchgate.net

A patent application has described morpholinoalkyl fumarate (B1241708) compounds, including methyl (5-morpholinopentyl) fumarate, for potential therapeutic use. google.comgoogle.com While specific in vivo or in vitro data for this particular derivative was not detailed in the provided context, the patent suggests a potential role in treating various diseases, including those with an inflammatory component. google.comgoogle.com

The versatility of the morpholine scaffold, combined with the flexible pentylamine linker, allows for the generation of a diverse chemical space, enabling the exploration of a wide spectrum of biological targets. researchgate.net The incorporation of the this compound moiety into different molecular frameworks continues to be a strategy for the development of new therapeutic agents with novel pharmacological profiles.

Structure Activity Relationship Sar Studies of 5 Morpholin 4 Ylpentyl Amine and Its Analogues

Impact of Morpholine (B109124) Ring Substitutions on Bioactivity

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a common feature in many bioactive molecules due to its favorable physicochemical and metabolic properties. researchgate.net However, its replacement or substitution can significantly alter biological activity.

In studies of compounds designed as cholinesterase inhibitors, the introduction of a morpholine moiety, when compared to other cyclic amines like pyrrolidine (B122466) or tetrahydroisoquinoline, resulted in a notable decrease in inhibitory potency against eel acetylcholinesterase (EeAChE). mdpi.com For instance, in a series of isoindoline-1,3-dione derivatives, the morpholine-containing compounds (5-8) were significantly less potent than their pyrrolidine counterparts (1-4). mdpi.com

Similarly, in a series of quinazoline (B50416) derivatives targeting the A2A adenosine (B11128) receptor, replacing a piperidine (B6355638) ring with a morpholine ring led to a significant reduction in binding affinity. mdpi.com This suggests that for certain biological targets, the specific geometry and electronic properties of the morpholine ring are less favorable for optimal interaction compared to other cyclic amines. Modifications on the morpholine ring itself, such as the introduction of substituents, can also modulate activity, a strategy employed to fine-tune the pharmacokinetic profile of bioactive molecules. researchgate.netresearchgate.net For example, N-oxidation of the morpholine nitrogen has been observed as a primary biotransformation pathway. researchgate.net

Table 1: Impact of Amine Moiety on Biological Activity in Related Scaffolds

| Base Scaffold | Amine Moiety | Relative Potency/Affinity | Target | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione | Pyrrolidine | High | EeAChE | mdpi.com |

| Isoindoline-1,3-dione | Morpholine | Low | EeAChE | mdpi.com |

| Isoindoline-1,3-dione | Tetrahydroisoquinoline | High | EeAChE | mdpi.com |

| Quinazoline | Piperidine | High | hA2A Receptor | mdpi.com |

| Quinazoline | Morpholine | Reduced | hA2A Receptor | mdpi.com |

This table illustrates how the choice of the cyclic amine headgroup, including morpholine, can significantly influence the biological activity in different compound series.

Role of the Pentyl Spacer Length and Alkyl Chain Variations

The five-carbon (pentyl) linker in (5-Morpholin-4-ylpentyl)amine is a critical determinant of its interaction with biological targets. The length and flexibility of this alkyl chain are frequently optimized in medicinal chemistry to achieve optimal potency.

Studies on various classes of compounds demonstrate a clear dependence of bioactivity on the length of the alkyl spacer connecting a basic amine head to a core structure.

Benzothiazole (B30560) Derivatives (H3R Antagonists): Research on benzothiazole derivatives revealed that compounds with 3- and 5-carbon spacers generally exhibit higher affinity for the histamine (B1213489) H3 receptor compared to those with 2- or 4-carbon linkers. uniba.ittandfonline.com Specifically, a pyrrolidine analogue with a 5-carbon spacer showed the highest affinity. uniba.ittandfonline.com

Quinazoline Derivatives (A2A Antagonists): For a series of 2-aminoquinazoline (B112073) derivatives, optimal binding activities were observed with spacer lengths of five and six carbon atoms. mdpi.com Further elongation of the chain reduced affinity. mdpi.com

Carbamates (FAAH Inhibitors): In a series of phenyl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, the most effective inhibitors of fatty acid amide hydrolase (FAAH) were those with pentyl (five-carbon) and heptyl (seven-carbon) spacers. acs.org Shortening or lengthening the chain from this optimal range reduced inhibitory potency by 2- to 10-fold. acs.org

Purine-2,6-dione (B11924001) Derivatives (5-HT Receptor Agents): The length of the linker between a purine-2,6-dione core and a phenylpiperazine fragment was a key feature influencing receptor affinity. tandfonline.com

These findings collectively underscore that the pentyl chain is not merely a passive linker but an active contributor to the binding orientation and affinity of the molecule. Its length dictates the distance and geometry between the two terminal functional groups, allowing them to engage optimally with their respective binding pockets on a target protein.

Table 2: Effect of Alkyl Spacer Length on Biological Activity

| Compound Class | Optimal Spacer Length (Carbons) | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| Benzothiazole Derivatives | 3 and 5 | Histamine H3 Receptor | Higher affinity compared to 2- and 4-carbon spacers. uniba.ittandfonline.com | uniba.it, tandfonline.com |

| Quinazoline Derivatives | 5 and 6 | A2A Adenosine Receptor | Peak binding affinity observed at these lengths. mdpi.com | mdpi.com |

| Phenyl Carbamates | 5 and 7 | Fatty Acid Amide Hydrolase | Most effective inhibition at these lengths. acs.org | acs.org |

This table summarizes findings on the optimal alkyl chain length for bioactivity across different classes of compounds, highlighting the importance of the spacer.

Influence of Terminal Amine Functionality

The terminal primary amine of this compound is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with the biological target. Modification of this group, for example, by alkylation to secondary or tertiary amines, or by incorporating it into different cyclic structures, can have profound effects on bioactivity.

In the development of μ-opioid receptor (MOR) agonists, the nature of the amine pendant was found to be critical. nih.gov While a flat binding landscape was observed across different R-groups in one subseries, the introduction of a tertiary amine in another analogue required a modified synthetic procedure. nih.gov

Studies on quinazoline derivatives showed that the chemical nature of the terminal tertiary amine was a significant factor. mdpi.com Replacing a piperidine group with more polar analogues like morpholine or piperazine (B1678402), or with the more constrained pyrrolidine, led to a significant reduction in affinity. mdpi.com This highlights that both the polarity and the conformational restriction of the terminal amine functionality are important for molecular recognition. Furthermore, incorporating a tertiary amine that can be protonated at physiological pH is a common strategy to enhance solubility. mdpi.com

Substituent Effects on Aromatic and Heteroaromatic Moieties in Related Compounds

While this compound itself lacks an aromatic moiety, many of its analogues incorporate phenyl or other heteroaromatic rings to enhance binding, often through stacking interactions. The nature and position of substituents on these rings are pivotal for modulating activity.

The electronic properties of substituents play a major role. Studies on aromatic stacking interactions have shown that electron-withdrawing substituents can increase the strength of these interactions, a phenomenon rationalized by electrostatic effects. rsc.org In some systems, this can enhance binding affinity by a significant margin. rsc.org Conversely, the effects of substituents on the bond dissociation enthalpies of aromatic amines indicate that both electron-donating and electron-withdrawing groups can influence the stability of the molecule and its corresponding radical, which can be relevant for metabolic stability and reactivity. nih.gov For instance, in phenols, the effect of substituents on the radical is much greater than in the molecule, while in anilines, these effects are of comparable magnitude. nih.gov

The position of substituents is also critical. An intramolecular hydrogen bond, for example between a 6-hydroxy group and an amide carbonyl in a series of benzamides, can mask polarity and increase lipophilicity, while steric hindrance from other substituents can prevent co-planarity and have the opposite effect. nih.gov These conformational effects, driven by substituents, directly impact how the molecule presents itself to its binding target. rsc.org

Conformational Analysis and Stereochemical Impact on SAR

The three-dimensional shape and stereochemistry of this compound analogues are fundamental to their biological function. The flexibility of the pentyl chain allows the molecule to adopt various conformations, but only specific conformations may be suitable for binding to a biological target. researchgate.net

Stereochemistry is also a critical factor. The synthesis of compounds using chiral auxiliaries can introduce specific stereocenters, and the biological activity is often highly dependent on the absolute configuration of these centers. nih.gov For instance, in the development of HIV integrase inhibitors and histamine H3 antagonists, controlling the stereochemistry was essential for achieving high potency. nih.govresearchgate.net The precise spatial arrangement of functional groups determines the complementarity of the ligand with its binding site, and even minor changes in stereochemistry can lead to a dramatic loss of activity.

Pharmacokinetic and Metabolic Research of 5 Morpholin 4 Ylpentyl Amine and Analogues

Absorption, Distribution, and Bioavailability Studies

The journey of a drug through the body is a complex process dictated by its ability to cross biological membranes and reach its target site. For compounds like (5-Morpholin-4-ylpentyl)amine, which are often designed to act on the central nervous system (CNS), understanding their absorption and distribution is of paramount importance.

Human Intestinal Absorption (HIA) Prediction and Evaluation

For morpholine (B109124) derivatives, a balance of lipophilicity and hydrophilicity is key for good intestinal permeability. The morpholine ring itself imparts a degree of hydrophilicity, which can aid in solubility, while the pentylamine chain contributes to lipophilicity, facilitating membrane traversal. In silico models, which use computational algorithms to predict ADME properties, can also provide valuable insights into the potential for human intestinal absorption of novel compounds. nih.govresearchgate.net

Table 1: Predicted Intestinal Absorption Characteristics of Morpholine Analogues

| Compound Class | Predicted HIA | Key Physicochemical Features |

| N-alkylmorpholines | Moderate to High | Balance of lipophilicity from the alkyl chain and hydrophilicity from the morpholine ring. |

| Aryl-substituted Morpholines | Variable | Dependent on the nature and position of the aryl substituents. |

Note: This table is based on general principles of drug absorption for morpholine-containing compounds and does not represent specific experimental data for this compound.

Biotransformation Pathways and Metabolite Identification

The biotransformation of drugs is a critical determinant of their therapeutic efficacy and duration of action. The liver is the primary site of drug metabolism, where enzymes modify compounds to facilitate their excretion.

Oxidative and Conjugative Metabolic Reactions (e.g., N-oxidation, methylation)

The primary sites of metabolism for morpholine-containing compounds are often the nitrogen atom of the morpholine ring and the alkyl chain.

N-oxidation is a common metabolic pathway for tertiary amines, leading to the formation of N-oxides. mdpi.comresearchgate.net This reaction is typically mediated by CYP enzymes and flavin-containing monooxygenases (FMOs). The resulting N-oxide metabolites are generally more polar and readily excreted.

Oxidative cleavage of the morpholine ring can also occur, leading to the formation of various open-chain metabolites. nih.govresearchgate.net This process often involves initial hydroxylation of the carbon atom adjacent to the nitrogen or oxygen, followed by ring opening.

Following phase I oxidative reactions, the resulting metabolites can undergo phase II conjugative reactions , such as glucuronidation or sulfation. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body. While specific data on the conjugative metabolism of this compound is not available, it is a plausible metabolic pathway for its hydroxylated metabolites.

Table 5: Common Metabolic Reactions for Morpholine-Containing Compounds

| Reaction Type | Description | Potential Metabolites of this compound |

| Phase I | ||

| N-oxidation | Addition of an oxygen atom to the morpholine nitrogen. | This compound N-oxide |

| C-hydroxylation | Addition of a hydroxyl group to the pentyl chain or morpholine ring. | Hydroxylated derivatives |

| N-dealkylation | Cleavage of the bond between the morpholine nitrogen and the pentyl chain. | Morpholine and a 5-aminopentanal (B1222117) derivative |

| Oxidative Ring Cleavage | Opening of the morpholine ring. | Various linear amine and aldehyde/acid derivatives |

| Phase II | ||

| Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugates of hydroxylated metabolites |

| Sulfation | Conjugation with a sulfonate group. | Sulfate (B86663) conjugates of hydroxylated metabolites |

Note: This table presents potential metabolic pathways based on the known metabolism of other morpholine-containing compounds and does not represent experimentally confirmed metabolites of this compound.

Excretion Routes and Clearance Mechanisms

The elimination of a drug from the body is a critical determinant of its therapeutic efficacy and safety profile. This process, encompassing both excretion of the unchanged drug and its metabolites, is governed by various clearance mechanisms, primarily involving the kidneys and the liver. The structural diversity of the morpholine-containing analogues—linezolid (B1675486), gefitinib (B1684475), and reboxetine (B1679249)—results in distinct excretion and clearance pathways.

Linezolid , an oxazolidinone antibiotic, is primarily eliminated through a combination of renal and non-renal pathways. A significant portion of the administered dose is excreted in the urine, both as the parent drug and as two major inactive metabolites, which are formed through the oxidation of the morpholine ring. oup.com Non-renal clearance, which is believed to be hepatic metabolism, accounts for approximately 65% of the total clearance of linezolid. oup.com The total apparent oral clearance of linezolid has been reported to be in the range of 76.6 to 130.0 mL/min in subjects with varying degrees of renal function. nih.gov

Gefitinib , a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, exhibits a different excretion profile. The primary route of elimination for gefitinib and its metabolites is through the feces, accounting for the majority of the administered dose. fda.gov Renal clearance plays a minor role in the elimination of the parent drug. fda.gov The extensive hepatic metabolism of gefitinib is mediated predominantly by the cytochrome P450 enzyme CYP3A4. fda.gov The oral clearance (CL/F) of gefitinib has been determined in various patient populations, with values influenced by factors such as hepatic function. nih.gov

Reboxetine , a selective norepinephrine (B1679862) reuptake inhibitor, is primarily cleared from the body through hepatic metabolism. nih.gov Less than 10% of an administered dose of reboxetine is excreted unchanged in the urine. nih.gov The main enzyme responsible for its metabolism is CYP3A4. wikipedia.org The clearance of reboxetine's enantiomers, (R,R)-(-)-reboxetine and (S,S)-(+)-reboxetine, has been characterized, with population estimates for apparent oral clearance being 2.36 L/hr and 4.45 L/hr, respectively. simulations-plus.com Renal clearance of reboxetine is a minor elimination pathway and has been reported to be around 3 mL/min. drugbank.com

| Compound | Primary Excretion Route | Major Clearance Mechanism | Key Metabolizing Enzyme | Total Clearance (Value) | Renal Clearance (Value) | Non-Renal/Hepatic Clearance (Value) |

|---|---|---|---|---|---|---|

| Linezolid | Urine | Renal and Non-renal (Hepatic) | N/A (Oxidation of morpholine ring) | 3.72 - 6.85 L/h | ~40 mL/min | ~65% of total clearance |

| Gefitinib | Feces | Hepatic Metabolism | CYP3A4 | Not specified | <4% of dose | Major route |

| Reboxetine | Urine (minor), Feces (major) | Hepatic Metabolism | CYP3A4 | (R,R): 2.36 L/hr; (S,S): 4.45 L/hr | ~3 mL/min | Primary route |

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation are powerful tools used to quantitatively describe and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. These models are instrumental in understanding pharmacokinetic variability, optimizing dosing regimens, and predicting drug-drug interactions. For the analogues of this compound, various modeling approaches have been employed to characterize their pharmacokinetic profiles.

Population Pharmacokinetic (PopPK) Models have been extensively developed for linezolid, gefitinib, and reboxetine. These models use data from a larger patient population to identify sources of pharmacokinetic variability.

For linezolid , PopPK models have been crucial in understanding the variability in its clearance and volume of distribution among different patient populations, including pediatric and critically ill patients. asm.orgpjps.pk These models have identified covariates such as body weight and creatinine (B1669602) clearance as significant factors influencing linezolid's pharmacokinetics. pjps.pk Simulations based on these models have been used to propose optimized dosing strategies to improve therapeutic efficacy. asm.org

For gefitinib , PopPK models have been used to describe its disposition and to investigate the influence of patient characteristics on its pharmacokinetics. These models often consist of a one- or two-compartment model with first-order absorption and elimination.

For reboxetine , PopPK analysis has been used to characterize the disposition of its individual enantiomers. simulations-plus.com A one-compartment model with first-order absorption and elimination has been shown to best describe the pharmacokinetics of both (R,R)-(-) and (S,S)-(+)-reboxetine. simulations-plus.com These models have also been used to evaluate the impact of covariates like gender and weight on the clearance of the enantiomers. simulations-plus.com

Physiologically Based Pharmacokinetic (PBPK) Models offer a more mechanistic approach by incorporating physiological and anatomical data to simulate drug disposition in various organs and tissues.

For gefitinib , a whole-body PBPK model has been developed in mice and scaled up to humans. nih.gov This model was able to accurately predict gefitinib concentrations in plasma and various tissues, highlighting its extensive tissue distribution. nih.gov PBPK modeling has also been used to evaluate the impact of genetic polymorphisms, such as in the CYP2D6 enzyme, on gefitinib exposure.

While not as extensively reported for linezolid and reboxetine, the principles of PBPK modeling can be applied to predict their tissue distribution and the impact of physiological changes on their pharmacokinetics.

Pharmacokinetic simulations based on these models are invaluable for predicting drug concentrations under various clinical scenarios. For instance, simulations can be used to assess the probability of achieving therapeutic targets in different patient populations or to predict the magnitude of drug-drug interactions when co-administered with inhibitors or inducers of metabolizing enzymes like CYP3A4.

| Compound | Model Type | Model Description | Key Findings/Applications |

|---|---|---|---|

| Linezolid | Population PK | One-compartment model with first-order elimination. Covariates included body weight and creatinine clearance. | Characterized PK in pediatric patients; simulations used to optimize dosing. |

| Gefitinib | PBPK | Whole-body model developed in mice and scaled to humans. | Predicted plasma and tissue concentrations; assessed impact of CYP2D6 polymorphisms. |

| Reboxetine | Population PK | One-compartment model with first-order absorption and elimination for each enantiomer. | Described disposition of enantiomers; evaluated influence of gender and weight on clearance. |

Toxicological Assessment and Safety Research of 5 Morpholin 4 Ylpentyl Amine

In Vitro Cytotoxicity Profiling

While specific in vitro cytotoxicity data for (5-Morpholin-4-ylpentyl)amine are not available, studies on various morpholine (B109124) derivatives demonstrate significant cytotoxic potential against a range of cancer cell lines. The morpholine moiety is often incorporated into synthetic compounds to enhance their pharmacokinetic and pharmacodynamic profiles, and many such derivatives have shown potent cytotoxic activities. nih.gov

Many of these derivatives exhibit a degree of selectivity, showing minimal toxicity towards normal cell lines like human embryonic kidney cells (HEK293) and Vero cells (monkey kidney epithelial cells) at concentrations effective against cancer cells. nih.govmdpi.com This suggests a potential therapeutic window for some morpholine-containing compounds.

Interactive Table: In Vitro Cytotoxicity of Selected Morpholine Derivatives The following table summarizes the half-maximal inhibitory concentration (IC50) values for various morpholine derivatives against different cancer cell lines, as reported in scientific literature.

| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Source |

| Quinazoline (B50416) Derivative | AK-3 | A549 (Lung) | 10.38 ± 0.27 | nih.gov |

| Quinazoline Derivative | AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | nih.gov |

| Quinazoline Derivative | AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.gov |

| Quinazoline Derivative | AK-10 | A549 (Lung) | 8.55 ± 0.67 | nih.gov |

| Quinazoline Derivative | AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov |

| Quinazoline Derivative | AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov |

| Tetrahydroquinoline Derivative | 10e | A549 (Lung) | 0.033 ± 0.003 | mdpi.com |

| Tetrahydroquinoline Derivative | 10h | MCF-7 (Breast) | 0.087 ± 0.007 | mdpi.com |

| 1,3,5-Triazine Derivative | Test Compound | BT474 (Breast) | 1.4 ± 0.3 | preprints.org |

Genetic Toxicity Studies (e.g., Ames Test for related compounds)

There is no specific information available regarding the genetic toxicity of this compound from standard assays like the Ames test. The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce mutations in specific bacterial strains. eurofins.com.auyoutube.com A positive result indicates that the chemical is mutagenic and may therefore act as a carcinogen. eurofins.com.auyoutube.com

Studies on the parent compound, morpholine, have provided some insights. Research on the biodegradation of high concentrations (4 to 6 g/L) of morpholine by Mycobacterium sp. found no evidence of genotoxicity in the bacterial cells. researchgate.net However, this finding is not a substitute for a standardized genetic toxicity assay.

The mutagenicity of heterocyclic compounds can be highly structure-dependent. For example, studies on quinoline (B57606) analogues, which are also nitrogen-containing heterocyclic compounds, have shown that some are mutagenic in the Ames test, particularly in the presence of metabolic activation (S9 mix). nih.gov This highlights the importance of metabolism in converting a non-mutagenic parent compound into a mutagenic metabolite. Given the absence of data, the genotoxic potential of this compound remains undetermined and would require evaluation through a standard battery of tests, including the Ames test.

Acute Toxicity Profiles

Specific acute toxicity data, such as the median lethal dose (LD50), for this compound are not available in the reviewed literature. For the parent compound, morpholine is described as a colorless liquid that is corrosive to tissue. nih.gov This suggests a potential for significant local tissue damage upon acute exposure. The acute toxicity of this compound would be influenced by the pentylamine side chain in addition to the morpholine ring. Without experimental data, a definitive acute toxicity profile cannot be established.

Assessment of Irritation and Sensitization Potential

The potential for this compound to cause skin or eye irritation and allergic contact sensitization has not been specifically studied. The parent compound, morpholine, is known to be corrosive, implying a strong irritation potential. nih.gov

Sensitization is a T-cell-mediated hypersensitivity reaction that occurs after initial exposure to a substance. sciencescholar.us Studies investigating the biochemical basis for the sensitizing nature of certain morpholine derivatives found that the derivatives reacted with amino acids, whereas morpholine itself did not show this reactivity. nih.gov This suggests that while morpholine is an irritant, the potential for sensitization may be more closely linked to its derivatives. nih.gov The long alkylamine chain in this compound could modify its interaction with skin proteins, but its irritation and sensitization potential can only be determined through specific testing, such as the rabbit skin irritation test or the guinea pig maximization test for sensitization, as outlined in established guidelines. sciencescholar.usnih.gov

Potential for Formation of Harmful Metabolites

A significant toxicological concern for secondary amines like this compound is the potential for in vivo nitrosation to form N-nitrosamines. The parent compound, morpholine, is known to react with nitrosating agents, such as nitrite (B80452) under acidic conditions (like those in the stomach) or nitrogen dioxide from environmental exposure, to form the potent carcinogen N-nitrosomorpholine (NMOR). nih.govresearchgate.netresearchgate.net

The formation of NMOR has been demonstrated in vivo in mice and rats treated with morpholine and a nitrosating agent. nih.govresearchgate.net This endogenous synthesis is a critical metabolic activation pathway leading to a harmful metabolite. wikipedia.org NMOR is a known hepatocarcinogen and is used experimentally to induce liver tumors in animal models. wikipedia.orgnih.gov Given that this compound is a secondary amine containing a morpholine ring, there is a strong theoretical potential for it to undergo a similar conversion to a carcinogenic N-nitroso derivative.

Alternative metabolic pathways for morpholine have been identified in microorganisms. Bacterial degradation can cleave the morpholine ring to form metabolites such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate, which are then further mineralized. nih.govnih.gov Whether similar ring-opening pathways occur in mammals is less clear.

Interactive Table: Potential Metabolites of the Morpholine Moiety

| Metabolic Pathway | Precursor | Conditions | Resulting Metabolite(s) | Toxicological Significance | Source |

| Nitrosation | Morpholine | Presence of nitrite (e.g., in vivo) or nitrogen dioxide | N-nitrosomorpholine (NMOR) | Potent carcinogen, hepatotoxin | nih.govresearchgate.netnih.gov |

| Microbial Degradation | Morpholine | Mycobacterium sp. | 2-(2-aminoethoxy)acetate, Diglycolic acid, Glycolic acid | Intermediates in a biodegradation pathway | nih.govnih.gov |

Evaluation of Organ-Specific Toxicity (e.g., hepatotoxicity considerations)

The primary organ of concern for toxicity related to morpholine derivatives is the liver. This is directly linked to the metabolic formation of N-nitrosomorpholine (NMOR), a known hepatotoxin. nih.gov Studies have demonstrated that the in vivo formation of NMOR in rats fed a diet containing morpholine and sodium nitrite leads to the development of liver cell tumors. researchgate.net This provides quantitative support for the assumption that endogenously formed NMOR can cause organ-specific toxicity, specifically hepatotoxicity and carcinogenicity. researchgate.net

Drug-induced liver injury (DILI) is a significant concern in toxicology, and it can manifest through various mechanisms, including direct cellular damage, mitochondrial impairment, or cholestasis. eurofinsdiscovery.comnih.gov While sympathomimetic amines as a broad class have varied hepatotoxic profiles, the specific concern for this compound stems from the well-established pathway of its parent structure to a liver carcinogen. nih.govresearchgate.net Therefore, any toxicological evaluation of this compound would need to prioritize a thorough assessment of its potential for hepatotoxicity, likely focusing on metabolic activation pathways and long-term exposure studies in animal models.

Advanced Analytical Methodologies for 5 Morpholin 4 Ylpentyl Amine Quantification and Detection

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile amines like (5-Morpholin-4-ylpentyl)amine. researchgate.net Method development focuses on achieving optimal separation from matrix components and potential impurities while ensuring high sensitivity and reproducibility.

Reversed-Phase HPLC (RP-HPLC) is the most widely used mode for the separation of organic compounds, including amines. core.ac.uk In this technique, a non-polar stationary phase is paired with a polar mobile phase. For a compound like this compound, the separation mechanism is based on hydrophobic interactions between the alkyl chain of the analyte and the stationary phase.

Typically, C18 (octadecylsilane or ODS) columns are preferred due to their high hydrophobicity and separation power. core.ac.uk The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of a buffer is critical to control the pH and ensure the primary amine group is consistently protonated, which affects retention and peak shape.

Table 1: Typical RP-HPLC Parameters for Primary Amine Analysis

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 or C8 silica-based column | Provides a non-polar surface for hydrophobic interaction. |

| Mobile Phase A | Aqueous buffer (e.g., phosphate, acetate) | Controls pH and ensures consistent ionization of the amine. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column. |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used for complex samples. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 25 - 40 °C | Controls viscosity and can improve peak shape and reproducibility. |

This compound lacks a chromophore or fluorophore, making its detection by standard UV-Vis or fluorescence detectors difficult. nih.gov Pre-column derivatization is a common and effective strategy to overcome this limitation. This process involves reacting the primary amine group with a reagent to attach a molecule that is easily detectable.

Several reagents are available for the derivatization of primary amines:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield stable, highly fluorescent derivatives.

Dansyl Chloride (DNS-Cl): Forms fluorescent sulfonamide derivatives with primary and secondary amines. This reagent has been widely used for the analysis of biogenic amines. researchgate.net

Benzoyl Chloride: Used to form benzoyl derivatives that can be detected by UV absorbance.

The choice of derivatization reagent depends on the required sensitivity, the sample matrix, and the available detection equipment. The reaction conditions, such as pH, temperature, and time, must be carefully optimized to ensure complete and reproducible derivatization. researchgate.net

Table 2: Common Derivatization Reagents for HPLC Analysis of Primary Amines

| Reagent | Target Group | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, high sensitivity. |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence | Stable derivatives, good sensitivity. researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | Highly fluorescent and stable derivatives. rsc.org |

| Benzoyl Chloride | Primary & Secondary Amines | UV Absorbance (254 nm) | Suitable for UV detectors, stable derivatives. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for amine analysis. However, due to the high polarity and low volatility of this compound, direct analysis is challenging. nih.gov Therefore, derivatization is almost always required to increase the compound's volatility and thermal stability and to improve chromatographic peak shape. libretexts.org

Common derivatization approaches for GC include:

Acylation: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) react with the primary amine to form stable and volatile derivatives suitable for GC analysis with electron capture detection (ECD) or mass spectrometry. nih.gov

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility. libretexts.org

Chloroformate Reaction: Alkyl chloroformates, such as propyl chloroformate, react with primary amines to form carbamates, which are amenable to GC analysis. phenomenex.comresearchgate.net